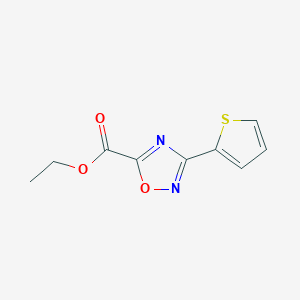

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate

Descripción general

Descripción

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 261626-93-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a thiophene (2-thienyl) group and at position 5 with an ethyl ester. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions of thienyl-substituted precursors, as exemplified in methodologies for analogous oxadiazoles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-(2-thienyl)-3-oxopropanoate with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl group or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate has demonstrated significant antimicrobial properties. Studies have shown that it exhibits both antibacterial and antifungal activities by disrupting the integrity of microbial cell membranes.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant antibacterial activity |

| Pseudomonas aeruginosa | Significant antibacterial activity |

| Candida albicans | Significant antifungal activity |

This antimicrobial action makes it a candidate for developing new treatments against resistant bacterial strains and fungal infections .

Anticancer Potential

Research indicates that derivatives of oxadiazoles, including this compound, possess anticancer properties. Various studies have reported their effectiveness against different cancer cell lines.

For instance, a study evaluated the cytotoxic effects of oxadiazole derivatives against human colon adenocarcinoma cells (HT-29) and found promising results:

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 92.4 |

| Doxorubicin | 0.15 |

These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .

Neurological Applications

The compound has shown potential in neurological research, particularly in modulating neurotransmitter levels and providing neuroprotection. This aspect is critical for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Studies : A series of new oxadiazole derivatives were synthesized and tested against common bacterial strains. The results indicated significant inhibition rates compared to standard antibiotics.

- Anticancer Research : Compounds similar to Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate were tested in vivo for their ability to reduce tumor size in animal models. These studies revealed that modifications to the oxadiazole structure could enhance biological activity significantly .

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate with structurally related 1,2,4-oxadiazole derivatives, highlighting key differences in substituents, molecular weights, and physicochemical properties:

Actividad Biológica

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Overview of Biological Activities

Compounds containing the 1,2,4-oxadiazole moiety are known for their wide range of biological activities, including:

- Anticancer : Several derivatives have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial : this compound exhibits antimicrobial properties against bacteria and fungi.

- Anti-inflammatory and analgesic effects .

- Inhibition of enzymes : It has been noted for its inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions that modulate the activity of enzymes or receptors involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : It can inhibit enzymes like carbonic anhydrase (CA) and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation.

- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings

Recent studies have highlighted the biological activities of this compound:

-

Cytotoxicity Studies :

- The compound exhibited significant cytotoxicity against various human tumor cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values indicating potent activity .

- In a comparative study, derivatives showed enhanced activity against cancer cells compared to standard chemotherapeutics .

-

Antimicrobial Activity :

- This compound demonstrated strong bactericidal effects against Staphylococcus spp., suggesting potential use in treating bacterial infections .

- Enzyme Inhibition :

Data Table: Biological Activity Overview

Case Study 1: Antitumor Activity

A recent study investigated the antitumor efficacy of this compound against a panel of human tumor cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound demonstrated significant inhibition of growth compared to control groups, suggesting its potential for development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thienyl-substituted amidoximes with activated esters or acyl chlorides. For example, analogous routes involve reacting oxalyl chloride monoethyl ester with hydroxylamine derivatives (e.g., N-hydroxyacetamidine) under reflux conditions in aprotic solvents like dichloromethane . Yield optimization requires:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio of amidoxime to acylating agent.

- Temperature control : Refluxing at 60–80°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity, as demonstrated in oxadiazole derivative syntheses . Yields >90% are achievable with optimized conditions .

Q. What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR identify thienyl protons (δ 6.8–7.5 ppm) and oxadiazole carbonyl signals (δ 160–170 ppm). Ethyl ester protons appear as triplets (δ 1.3–1.5 ppm) and quartets (δ 4.3–4.5 ppm) .

- IR : Stretching vibrations for C=O (1720–1740 cm) and C=N (1600–1650 cm) confirm the oxadiazole ring .

- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain. For example, analogous oxadiazoles show planar ring systems with dihedral angles <5° between thienyl and oxadiazole moieties .

Q. What storage conditions ensure the compound’s stability?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture, strong oxidizers, or UV light, as the oxadiazole ring is sensitive to radical degradation . Stability assessments via HPLC (95% purity retention after 6 months) are recommended .

Advanced Research Questions

Q. How do electronic effects of the thienyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich 2-thienyl group enhances electrophilic substitution at the 5-position. Computational studies (DFT) show that bromination at this position proceeds via a σ-complex intermediate with a ΔG of ~25 kcal/mol . Steric hindrance from the ethyl ester group reduces reactivity at the oxadiazole 3-position, favoring regioselective modifications. Experimental validation via Suzuki-Miyaura coupling (e.g., with 4-bromophenylboronic acid) achieves >80% yield using Pd(PPh) catalyst .

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?

- Methodological Answer : Use SHELXL’s least-squares refinement with high-resolution (<1.0 Å) data to minimize R-factors. For example, conflicting C–N bond lengths (1.28 vs. 1.32 Å) in oxadiazoles arise from thermal motion artifacts. Apply anisotropic displacement parameters and TWIN/BASF commands to model disorder . Cross-validate with spectroscopic data (e.g., Raman for bond vibration consistency) .

Q. What strategies address low reproducibility in pharmacological activity assays?

- Methodological Answer :

- Purity standardization : Use HPLC (≥95% purity) to eliminate impurities that skew IC values .

- Assay design : For enzyme inhibition (e.g., acetylcholinesterase), pre-incubate the compound with the enzyme for 30 min to ensure equilibrium. Control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Data normalization : Express activity relative to positive controls (e.g., donepezil for cholinesterase) to account for inter-experimental variability .

Propiedades

IUPAC Name |

ethyl 3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-2-13-9(12)8-10-7(11-14-8)6-4-3-5-15-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFIAJRCLMUKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.